molecular formula C25H23F3N4O3 B2481635 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251580-85-4

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2481635
CAS RN: 1251580-85-4
M. Wt: 484.479
InChI Key: ZKZRLBAXKNSGQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives, including those resembling our compound of interest, typically involves multi-step reactions that may start with simple precursors such as methyl 3-methoxy-5-methylbenzoate. A study by Al-Sanea et al. (2020) outlines a synthesis route for related compounds, demonstrating the incorporation of different aryloxy groups onto the pyrimidine ring, potentially applicable to the synthesis of our target compound (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the target compound, has been extensively studied. Investigations typically employ spectroscopic methods such as NMR, IR, and MS, alongside X-ray crystallography for precise structural elucidation. Mao et al. (2015) provide an example of such an analysis, which could offer insights into the molecular structure analysis of our specific compound (Mao et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional group transformations. For example, Farouk et al. (2021) discuss the chemical behavior of a pyrimidine compound towards primary and heterocyclic amines, yielding Schiff bases and nitrogen heterocycles, which is relevant to understanding the chemical reactions of our target compound (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for its characterization. Studies on related compounds, like the one by Akkurt et al. (2003), which investigates the crystal structure of a pyrimidine derivative, can provide a foundation for analyzing the physical properties of our compound of interest (Akkurt et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility and application of a compound. Insights into these properties can be derived from studies on similar molecules, exemplified by the work of Wagner et al. (1993), who explored the synthesis and reactivity of thieno[2,3-d]pyrimidines, potentially analogous in chemical behavior to our target compound (Wagner et al., 1993).

Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the specified compound, have been identified as selective ligands for the translocator protein (18 kDa). One compound, DPA-714, was designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom, allowing labeling with fluorine-18. This method has been automated for synthesis, showcasing its potential in diagnostic imaging and research applications (Dollé et al., 2008).

Anticancer Activity

Another study focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to find new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, one compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines. This highlights the therapeutic potential of such compounds in oncology (Al-Sanea et al., 2020).

Antimicrobial Activity

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, showed promising antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Reactivity and Biological Evaluation

A study on the synthesis, chemical reactivity, and biological evaluation of novel pyrimidinone derivatives explored their potential applications. The research provided insights into the chemical behavior of these compounds and their possible uses in various biological contexts (Farouk et al., 2021).

properties

IUPAC Name

2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O3/c1-35-12-6-11-31-16-29-22-20(17-7-3-2-4-8-17)14-32(23(22)24(31)34)15-21(33)30-19-10-5-9-18(13-19)25(26,27)28/h2-5,7-10,13-14,16H,6,11-12,15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZRLBAXKNSGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

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